molecular formula C12H8Cl2N2O4S B5849203 N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide

N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B5849203
M. Wt: 347.2 g/mol
InChI Key: DMFYDAPWLWONCQ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a 3,5-dichlorophenyl group and a 4-nitrobenzenesulfonamide moiety

Safety and Hazards

This involves looking at the compound’s toxicity and potential hazards. It includes studying its effects on the human body and the environment, and how to handle and store it safely .

Future Directions

This involves discussing potential future research directions. It could include suggestions for further studies to better understand the compound’s properties or potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,5-dichloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine derivative.

    Oxidation: Oxidized products, which may include sulfonic acids or other oxidized forms.

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide moiety, which imparts distinct chemical reactivity and biological activity. This combination is less common in similar compounds, making it a valuable subject for research and application development.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-3-1-11(2-4-12)16(17)18/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFYDAPWLWONCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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